molecular formula C17H19FN4O2 B2565218 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034387-16-9

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2565218
CAS No.: 2034387-16-9
M. Wt: 330.363
InChI Key: YPHPBTPMSCIXSG-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base.

    Attachment of the ethyl linker: This can be done through alkylation reactions.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

    Introduction of the 4-fluorobenzyl group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-chlorobenzyl)urea
  • 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methylbenzyl)urea
  • 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxybenzyl)urea

Uniqueness

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHPBTPMSCIXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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